2-[4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl]-4-methyl-1,3-benzothiazole
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Overview
Description
2-[4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl]-4-methyl-1,3-benzothiazole is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceuticals.
Mechanism of Action
Target of Action
The primary targets of Benzo[d]thiazol-2-yl(4-(4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone are the cyclooxygenase enzymes (COX-1 and COX-2) and the LasB quorum sensing system in Gram-negative bacteria .
Mode of Action
Benzo[d]thiazol-2-yl(4-(4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone: interacts with its targets by inhibiting their activities. It shows promising quorum-sensing inhibitors with IC50 values of 115.2 μg mL −1, 182.2 μg mL −1 and 45.5 μg mL −1, respectively . It also exhibits potent COX-2 inhibition (IC 50 = 0.11–0.17 μM) near to celecoxib .
Biochemical Pathways
The compound affects the quorum sensing pathways in bacteria, which are used to respond to external factors such as nutrient availability, defense mechanisms, and coordinate host toxic behaviors such as biofilm formation, virulence production, and other pathogenesis . It also inhibits the cyclooxygenase enzymes, which play a crucial role in the inflammatory response .
Result of Action
The molecular and cellular effects of Benzo[d]thiazol-2-yl(4-(4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone include the inhibition of bacterial growth and biofilm formation, as well as the suppression of inflammation .
Action Environment
The action, efficacy, and stability of Benzo[d]thiazol-2-yl(4-(4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone can be influenced by various environmental factors. For instance, the presence of an O-alkyl moiety at position 2, 3 and 4 of the phenyl group eliminates the antimicrobial activity of the benzo[d]thiazole compounds in this series .
Preparation Methods
The synthesis of 2-[4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl]-4-methyl-1,3-benzothiazole involves multiple steps. One common method includes the condensation of 2-aminobenzenethiol with aldehydes or ketones to form the benzothiazole ring . The piperazine moiety is then introduced through a nucleophilic substitution reaction with a suitable piperazine derivative . Industrial production methods often employ microwave irradiation and one-pot multicomponent reactions to enhance yield and reduce reaction time .
Chemical Reactions Analysis
2-[4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl]-4-methyl-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the piperazine moiety.
Common reagents and conditions used in these reactions include organic solvents like ethanol, catalysts such as piperidine, and conditions like reflux or microwave irradiation . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl]-4-methyl-1,3-benzothiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Comparison with Similar Compounds
2-[4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl]-4-methyl-1,3-benzothiazole is unique due to its specific structure and biological activity. Similar compounds include:
3-(Piperazin-1-yl)-1,2-benzothiazole: This compound also contains a piperazine moiety and exhibits similar biological activities.
2-(4-Phenylpiperazin-1-yl)benzothiazole: Another benzothiazole derivative with a piperazine moiety, known for its antimicrobial properties.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities.
Properties
IUPAC Name |
1,3-benzothiazol-2-yl-[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4OS2/c1-13-5-4-8-16-17(13)22-20(27-16)24-11-9-23(10-12-24)19(25)18-21-14-6-2-3-7-15(14)26-18/h2-8H,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDSWJQQQBSDDGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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